molecular formula C10H6F3N3 B15156526 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile

Cat. No.: B15156526
M. Wt: 225.17 g/mol
InChI Key: CFKUUNQHRFHMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The benzimidazole core is known to bind to DNA and disrupt its function, leading to cell death .

Comparison with Similar Compounds

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and biological activity. Similar compounds include:

Properties

Molecular Formula

C10H6F3N3

Molecular Weight

225.17 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)benzimidazole-4-carbonitrile

InChI

InChI=1S/C10H6F3N3/c1-16-8-6(5-14)3-2-4-7(8)15-9(16)10(11,12)13/h2-4H,1H3

InChI Key

CFKUUNQHRFHMMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C(F)(F)F)C#N

Origin of Product

United States

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